molecular formula C22H19N3O2 B12458166 N'-(acridin-9-yl)-2-(2-methylphenoxy)acetohydrazide

N'-(acridin-9-yl)-2-(2-methylphenoxy)acetohydrazide

Katalognummer: B12458166
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: GPGGCLPFASQXBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(acridin-9-yl)-2-(2-methylphenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(acridin-9-yl)-2-(2-methylphenoxy)acetohydrazide typically involves the following steps:

    Formation of Acridine Derivative: The acridine nucleus can be synthesized through cyclization reactions involving anthranilic acid derivatives.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions using appropriate phenol derivatives.

    Formation of Acetohydrazide: The final step involves the reaction of the acridine derivative with hydrazine derivatives to form the acetohydrazide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(acridin-9-yl)-2-(2-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials or as a chemical intermediate in industrial processes.

Wirkmechanismus

The mechanism of action of N’-(acridin-9-yl)-2-(2-methylphenoxy)acetohydrazide would depend on its specific biological activity. Generally, acridine derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.

    Amsacrine: An acridine derivative used as an antineoplastic agent.

    Proflavine: Another acridine derivative with antiseptic properties.

Uniqueness

N’-(acridin-9-yl)-2-(2-methylphenoxy)acetohydrazide is unique due to the presence of the phenoxyacetohydrazide moiety, which may confer distinct biological activities and chemical properties compared to other acridine derivatives.

Eigenschaften

Molekularformel

C22H19N3O2

Molekulargewicht

357.4 g/mol

IUPAC-Name

N'-acridin-9-yl-2-(2-methylphenoxy)acetohydrazide

InChI

InChI=1S/C22H19N3O2/c1-15-8-2-7-13-20(15)27-14-21(26)24-25-22-16-9-3-5-11-18(16)23-19-12-6-4-10-17(19)22/h2-13H,14H2,1H3,(H,23,25)(H,24,26)

InChI-Schlüssel

GPGGCLPFASQXBX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1OCC(=O)NNC2=C3C=CC=CC3=NC4=CC=CC=C42

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.